[3,4'-Bipyridin]-6-amine
Overview
Description
[3,4’-Bipyridin]-6-amine: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,4’-Bipyridin]-6-amine includes an amine group attached to the 6th position of the bipyridine framework
Mechanism of Action
Mode of Action
The interaction of this compound with its targets and the resulting changes at the cellular level are areas of ongoing research .
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex chemical structure .
Pharmacokinetics
These properties, which impact the bioavailability of the compound, would need to be investigated in future studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like [3,4’-Bipyridin]-6-amine. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
Biochemical Analysis
Biochemical Properties
[3,4’-Bipyridin]-6-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosine-protein kinase and other proteins involved in signal transduction pathways . These interactions often involve binding to the active sites of enzymes, thereby influencing their catalytic activity. For instance, [3,4’-Bipyridin]-6-amine can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of [3,4’-Bipyridin]-6-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, [3,4’-Bipyridin]-6-amine has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, [3,4’-Bipyridin]-6-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, influencing their activity and stability . The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3,4’-Bipyridin]-6-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that [3,4’-Bipyridin]-6-amine can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of [3,4’-Bipyridin]-6-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of [3,4’-Bipyridin]-6-amine can lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental settings .
Metabolic Pathways
[3,4’-Bipyridin]-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . These interactions highlight the compound’s role in modulating cellular metabolism and its potential impact on metabolic diseases .
Transport and Distribution
The transport and distribution of [3,4’-Bipyridin]-6-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, [3,4’-Bipyridin]-6-amine can localize to specific compartments, where it exerts its effects on cellular function . Understanding the transport and distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Subcellular Localization
The subcellular localization of [3,4’-Bipyridin]-6-amine is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of [3,4’-Bipyridin]-6-amine is crucial for elucidating its role in regulating cellular function and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . Both methods require specific reaction conditions, such as the presence of a base and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of [3,4’-Bipyridin]-6-amine often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality [3,4’-Bipyridin]-6-amine .
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
[3,4’-Bipyridin]-6-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but different electronic properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
3,3’-Bipyridine: Known for its unique coordination behavior and use in catalysis.
Uniqueness
[3,4’-Bipyridin]-6-amine is unique due to the specific positioning of the amine group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications, such as selective enzyme inhibition and the formation of specific metal complexes .
Properties
IUPAC Name |
5-pyridin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJGPWCHTNKMII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509547 | |
Record name | [3,4'-Bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79739-33-6 | |
Record name | [3,4'-Bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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